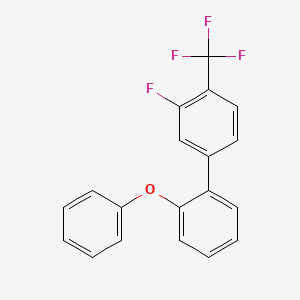
3'-Fluoro-2-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. The presence of fluorine and trifluoromethyl groups in this compound can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of fluorine atoms into the biphenyl structure.
Phenoxylation: Attachment of a phenoxy group to the biphenyl core.
Trifluoromethylation: Introduction of a trifluoromethyl group.
Common reagents used in these reactions include fluorinating agents (e.g., N-fluorobenzenesulfonimide), phenol derivatives, and trifluoromethylating agents (e.g., trifluoromethyl iodide). Reaction conditions often involve the use of catalysts, such as palladium or copper complexes, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation, phenoxylation, and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The biphenyl core can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.
Industry: As an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine substituent.
3’-Fluoro-2-phenoxy-1,1’-biphenyl: Lacks the trifluoromethyl group.
3’-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the phenoxy group.
Uniqueness
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of fluorine, phenoxy, and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This combination can enhance its stability, lipophilicity, and binding affinity for specific molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C19H12F4O |
|---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
2-fluoro-4-(2-phenoxyphenyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H12F4O/c20-17-12-13(10-11-16(17)19(21,22)23)15-8-4-5-9-18(15)24-14-6-2-1-3-7-14/h1-12H |
InChI-Schlüssel |
RYXZYSYGTNFUHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC(=C(C=C3)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
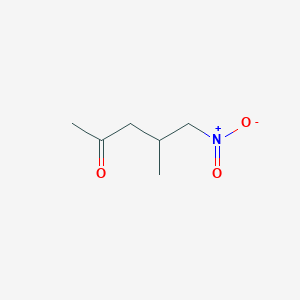

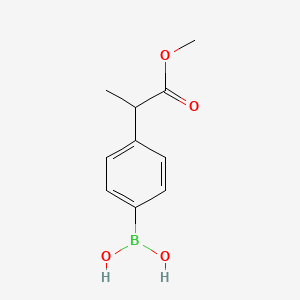

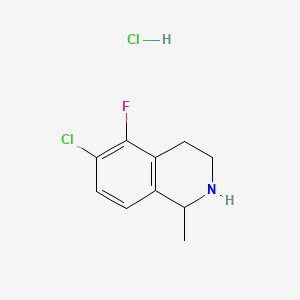
![7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B13471640.png)
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)

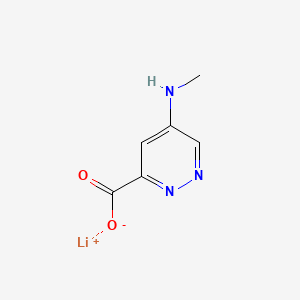

![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)
![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
